Chemical structure and properties of 3-(1-naphthylmethyl)-4(3H)-quinazolinone
Chemical structure and properties of 3-(1-naphthylmethyl)-4(3H)-quinazolinone
Structural Architecture, Synthesis Protocols, and Pharmacological Potential
Executive Summary
3-(1-naphthylmethyl)-4(3H)-quinazolinone (CAS: 667910-22-7) represents a high-value pharmacophore in medicinal chemistry, specifically designed to exploit hydrophobic interactions within protein binding pockets. Belonging to the privileged 4(3H)-quinazolinone class, this molecule integrates a rigid bicyclic core with a lipophilic naphthyl side chain. This structural duality positions it as a prime candidate for developing kinase inhibitors (EGFR, VEGFR), antimicrobial agents, and tubulin polymerization inhibitors. This guide provides a comprehensive technical analysis of its chemical properties, validated synthesis routes, and therapeutic mechanisms.[1][2]
Part 1: Chemical Identity & Physicochemical Profile[3]
The compound consists of a quinazolin-4-one core substituted at the N3 position with a (naphthalen-1-yl)methyl group. The methylene linker acts as a flexible hinge, allowing the naphthyl ring to orient itself into deep hydrophobic clefts of target enzymes.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 3-(naphthalen-1-ylmethyl)quinazolin-4(3H)-one |
| CAS Number | 667910-22-7 |
| Molecular Formula | C₁₉H₁₄N₂O |
| Molecular Weight | 286.33 g/mol |
| LogP (Predicted) | 4.2 ± 0.4 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 2 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 32.7 Ų |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Insoluble in Water |
Part 2: Structural Analysis & Pharmacophore Modeling
The biological potency of 3-(1-naphthylmethyl)-4(3H)-quinazolinone stems from its electronic and steric profile.
-
The Quinazolinone Core (A-Ring): Acts as a hydrogen bond acceptor (via N1 and C=O at C4). This mimics the adenine ring of ATP, making it a classic Type I kinase inhibitor scaffold.
-
The Naphthyl Wing (B-Ring): The bulky, electron-rich naphthalene system provides significant Van der Waals contact area. In EGFR inhibitors, this moiety often occupies the hydrophobic pocket usually reserved for the ribose or phosphate regions of ATP, or the hydrophobic "back pocket" of the enzyme.
-
The Methylene Linker: Prevents rigid steric clash, allowing the "wing" to adopt an orthogonal conformation relative to the core.
Visualization: Pharmacophore & Synthesis Logic
Figure 1: Convergent synthesis logic and pharmacophore interaction pathway.
Part 3: Synthesis Protocols
Two primary methodologies are recommended. Method A is preferred for high purity and yield, while Method B is a direct alkylation route useful when the quinazolinone core is already available.
Method A: One-Pot Cyclocondensation (Preferred)
This route utilizes the Niementowski reaction variation, minimizing purification steps.
-
Reagents: Anthranilic acid (1.0 eq), Triethyl orthoformate (1.5 eq), 1-Naphthylmethylamine (1.0 eq).
-
Catalyst: Anhydrous Ammonium Acetate (0.1 eq) or p-TsOH.
-
Solvent: Ethanol or DMF (if higher temp needed).
Protocol:
-
Activation: Charge a round-bottom flask with Anthranilic acid (1.37 g, 10 mmol) and Triethyl orthoformate (2.5 mL, 15 mmol). Reflux for 2 hours to generate the in situ ethyl N-(2-carboxyphenyl)formimidate.
-
Addition: Cool slightly and add 1-Naphthylmethylamine (1.57 g, 10 mmol) dropwise.
-
Cyclization: Reflux the mixture for 4–6 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).
-
Workup: Cool to room temperature. The product often precipitates. Pour into ice-cold water (50 mL).
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from Ethanol/DMF (9:1).
Method B: N-Alkylation of Quinazolin-4(3H)-one
-
Reagents: Quinazolin-4(3H)-one, 1-(Chloromethyl)naphthalene, K₂CO₃.
-
Solvent: Acetone or DMF.
-
Note: This method may yield O-alkylated byproducts (quinazolin-4-yl ether), requiring careful chromatographic separation.
Part 4: Pharmacological Applications[3][4][5][7][8][9][10]
1. Kinase Inhibition (Anticancer)
The 4(3H)-quinazolinone scaffold is bioisosteric to the quinazoline core found in drugs like Gefitinib and Erlotinib . The 3-(1-naphthylmethyl) substitution enhances affinity for the ATP-binding site of tyrosine kinases.
-
Mechanism: Competitive inhibition at the ATP binding site. The naphthyl group exploits the hydrophobic Region II of the kinase cleft.
-
Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR-2.[3]
2. Antimicrobial & Antifungal
Derivatives with bulky N3-substituents have shown efficacy against S. aureus and C. albicans. The lipophilicity facilitates penetration through the lipid bilayer of microbial cell walls.
3. Anti-inflammatory (COX Inhibition)
Structural analogs have demonstrated inhibition of COX-2 enzymes. The naphthyl ring mimics the arachidonic acid structure, blocking the cyclooxygenase channel.
Visualization: Signal Transduction Blockade
Figure 2: Mechanism of Action - Competitive inhibition of EGFR signaling.
Part 5: Analytical Validation
To validate the synthesis of 3-(1-naphthylmethyl)-4(3H)-quinazolinone, the following spectral characteristics are diagnostic:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.3–8.4 ppm (s, 1H): Characteristic singlet for the H-2 proton of the quinazolinone ring.
-
δ 5.6–5.8 ppm (s, 2H): Singlet for the methylene (-CH₂-) bridge connecting the N3 and the naphthyl ring.
-
δ 7.4–8.2 ppm (m, 11H): Multiplet region corresponding to the 4 aromatic protons of the quinazolinone and the 7 protons of the naphthyl group.
-
-
IR Spectroscopy (KBr):
-
1670–1680 cm⁻¹: Strong stretching vibration of the C=O (amide carbonyl).
-
1600 cm⁻¹: C=N stretching.
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺: Calculated m/z 287.11; Observed m/z 287.1.
-
References
-
Sigma-Aldrich. Product Specification: 3-(1-Naphthylmethyl)-4(3H)-quinazolinone.[4] MilliporeSigma Catalog. Link
-
He, L., et al. (2014). "Recent advances in 4(3H)-quinazolinone syntheses." RSC Advances, 4, 12065-12077. Link
-
Jafari, E., et al. (2016). "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities."[5] Research in Pharmaceutical Sciences, 11(1), 1–14.[5] Link
-
Al-Omary, F.A., et al. (2021). "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity."[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055-2067.[3] Link[3]
-
PubChem Database. Compound Summary for CID 17088 (Analogous Scaffold Data). National Center for Biotechnology Information. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(1-NAPHTHYLMETHYL)-4(3H)-QUINAZOLINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Quinazolinone - Wikipedia [en.wikipedia.org]
